1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone
Description
The compound 1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone features a benzimidazole core linked to a piperazine ring via a sulfonyl group, which is further attached to a phenyl-ethanone moiety. This structure combines heterocyclic, sulfonamide, and ketone functionalities, making it a versatile scaffold for pharmacological applications.
Properties
IUPAC Name |
1-[4-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14(24)15-6-8-16(9-7-15)27(25,26)23-12-10-22(11-13-23)19-20-17-4-2-3-5-18(17)21-19/h2-9H,10-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIXFQYYOLPBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the sulfonylation of the phenyl ring, which can be accomplished using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would yield amines .
Scientific Research Applications
1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in leukemia cells by activating caspases and disrupting mitochondrial membrane potential . This suggests that the compound may target intrinsic apoptotic pathways, leading to cell death .
Comparison with Similar Compounds
Structural Analogues with Benzimidazole/Piperazine Motifs
Table 1: Key Structural and Pharmacological Comparisons
*Note: The target compound’s molecular formula is inferred as approximately C₂₂H₂₃N₅O₃S based on analogs like CAS 901037-01-2 .
Key Findings from Comparative Analysis
Pharmacological Activity
- Antimicrobial Effects : BD-1 () and benzimidazole derivatives () exhibit moderate antimicrobial activity against Staphylococcus aureus and E. coli. The target compound’s benzimidazole core and sulfonyl-piperazine group may enhance bacterial membrane penetration .
- Anticancer/Antiproliferative Activity: Compounds with benzothiazole (5k, 5j) or tetrazole-thio (7e, 7o) substituents show promising antiproliferative effects. The target compound’s sulfonyl group may improve solubility and target affinity compared to non-sulfonylated analogs .
- Enzyme Inhibition : Pyridine-based analogs like UDO () inhibit CYP51, critical in Chagas disease. The benzimidazole in the target compound could similarly target parasitic enzymes .
Physicochemical Properties
- Melting Points : Sulfonyl derivatives (e.g., 7e, 7o) exhibit higher melting points (131–177°C) due to hydrogen bonding and rigidity, suggesting the target compound may share similar thermal stability .
- Synthetic Yield : BD-1 is synthesized in 75.35% yield (), while antiproliferative analogs () report yields >70%, indicating feasible scalability for the target compound .
Structure-Activity Relationships (SAR)
- Sulfonyl Group : Electron-withdrawing substituents (e.g., trifluoromethyl in 7f, nitro in 7n) enhance antiproliferative potency by increasing electrophilicity .
- Heterocyclic Core : Replacing benzothiazole (5j) with benzimidazole (5k) improves anticancer activity, likely due to enhanced π-π stacking with biological targets .
- Piperazine Linkage : The piperazine-sulfonyl bridge (as in ) improves pharmacokinetic profiles by modulating solubility and bioavailability .
Limitations and Contradictions
- Activity Trade-offs : Compounds with strong antiproliferative effects (e.g., 7r, ESI-HRMS 581.08 g/mol) may lack antimicrobial efficacy, highlighting the need for target-specific optimization .
Biological Activity
The compound 1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that integrates a benzimidazole core, a piperazine ring, and a sulfonyl group. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative analyses.
Molecular Formula and Structure
- Molecular Formula : C19H20N4O3S
- Molecular Weight : 372.45 g/mol
The structure consists of:
- A benzimidazole moiety which is known for its diverse biological activities.
- A piperazine ring that enhances solubility and bioavailability.
- A sulfonyl group that can influence pharmacological properties.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Benzimidazole Core : This can be achieved by condensing o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic conditions.
- Attachment of the Piperazine Ring : The benzimidazole derivative reacts with piperazine in the presence of a base like potassium carbonate.
- Introduction of the Sulfonyl Group : This involves acylation using sulfonyl chlorides to form the final product.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that compounds with similar structures showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against various strains .
- The mechanism often involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.
Anticancer Potential
Benzimidazole derivatives have been studied for their anticancer properties:
- Compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Specific studies indicated that these compounds can inhibit topoisomerases, enzymes critical for DNA replication .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Antibacterial Activity : A derivative exhibited bactericidal action against MRSA with an MIC of 0.007–0.03 mg/mL, demonstrating its potential as a therapeutic agent against resistant strains .
- Antifungal Activity : Compounds were tested against Candida species, showing effective inhibition of biofilm formation, which is crucial for treating persistent infections .
Comparative Analysis
A comparison of similar compounds reveals variations in biological activity based on structural modifications:
| Compound | Structure | MIC (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Benzimidazole derivative | 15.625 | Antibacterial |
| Compound B | Piperazine derivative | 62.5 | Antifungal |
| This compound | Complex structure | TBD | Anticancer & Antimicrobial |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with topoisomerases and kinases disrupts DNA replication and cell division.
- Membrane Penetration : The piperazine ring enhances cellular uptake, increasing bioavailability.
- Targeting Biofilm Formation : Inhibition of quorum sensing pathways in bacteria prevents biofilm development, crucial for chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
